N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of benzyl, thiophene, and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core chromene structure, followed by the introduction of the thiophene and benzyl groups. Common reagents used in these reactions include benzyl chloride, thiophene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene structure can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress pathways.
Modulating signaling pathways: Affecting cellular processes like apoptosis and inflammation.
Binding to receptors: Interacting with specific receptors to elicit biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(1,1-dioxidotetrahydro-3-thiophenyl)-3-methylbutanamide
- N-Benzyl-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-(heptyloxy)benzamide
- N-Benzyl-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-({5-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Uniqueness
N-BENZYL-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23NO5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23NO5S/c1-15-10-16(2)22-19(25)12-21(29-20(22)11-15)23(26)24(13-17-6-4-3-5-7-17)18-8-9-30(27,28)14-18/h3-7,10-12,18H,8-9,13-14H2,1-2H3 |
InChI Key |
ZJFVEVXGCFADTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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